Predicted Lipophilicity (LogP): 2-Piperidinyl Isomer Is Markedly More Hydrophobic Than the 4-Piperidinyl Isomer
The target 2-piperidinyl hydrochloride isomer exhibits a predicted LogP of 0.91, compared to a predicted LogP of -0.24 for the 4-piperidinyl free base isomer. This represents a calculated difference of +1.15 LogP units, indicating significantly higher hydrophobicity for the 2-isomer . LogP values were obtained from authoritative chemical database predictions (ACD/Labs or analogous computational models). The 4-piperidinyl isomer additionally reports a TPSA of 35.58 Ų, 3 H-bond acceptors, 1 H-bond donor, and 1 rotatable bond ; the 2-isomer shares the same TPSA (35.58 Ų) but is expected to have 2 rotatable bonds due to the 2-position attachment, providing greater conformational flexibility .
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.91 |
| Comparator Or Baseline | (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone (free base, CAS 63214-56-2): LogP = -0.24 |
| Quantified Difference | ΔLogP = +1.15 (2-isomer is more hydrophobic) |
| Conditions | Computational prediction (standard logP algorithm, ACD/Labs or similar); measured at 25°C, pH 7.4 assumption |
Why This Matters
A LogP difference of over 1 unit directly impacts passive membrane permeability and non-specific protein binding, making the 2-isomer preferable for targets requiring higher hydrophobicity or for optimization of CNS drug candidates.
